molecular formula C4H8N4 B11759379 3-Amino-1H-pyrazole-4-methanamine

3-Amino-1H-pyrazole-4-methanamine

Cat. No.: B11759379
M. Wt: 112.13 g/mol
InChI Key: HWODXVFEPPAJOA-UHFFFAOYSA-N
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Description

3-Amino-1H-pyrazole-4-methanamine is a heterocyclic compound with the molecular formula C4H8N4. It is a derivative of pyrazole, a five-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1H-pyrazole-4-methanamine typically involves the reaction of hydrazines with appropriate aldehydes or ketones. One common method is the condensation of hydrazine with 1,3-dicarbonyl compounds, followed by cyclization to form the pyrazole ring . The reaction conditions often require the use of catalysts such as iodine or transition metals to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1H-pyrazole-4-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methyl-1H-pyrazole: Similar in structure but with a methyl group at the 5-position.

    4-Amino-1H-pyrazole-3-carboxamide: Contains a carboxamide group instead of a methanamine group.

    5-Amino-1H-pyrazole-4-carboxylic acid: Features a carboxylic acid group at the 4-position.

Uniqueness

3-Amino-1H-pyrazole-4-methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methanamine group allows for versatile functionalization, making it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C4H8N4

Molecular Weight

112.13 g/mol

IUPAC Name

4-(aminomethyl)-1H-pyrazol-5-amine

InChI

InChI=1S/C4H8N4/c5-1-3-2-7-8-4(3)6/h2H,1,5H2,(H3,6,7,8)

InChI Key

HWODXVFEPPAJOA-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1CN)N

Origin of Product

United States

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